molecular formula C16H13ClN2O4S2 B12200241 3-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

3-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B12200241
M. Wt: 396.9 g/mol
InChI Key: DNANRVNCQAPOGX-UHFFFAOYSA-N
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Description

3-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The chlorination of the benzothiazole derivative is achieved using thionyl chloride or phosphorus pentachloride.

    Coupling with 4-Methoxybenzamide: The final step involves the coupling of the chlorinated benzothiazole derivative with 4-methoxybenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methanesulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
  • 4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
  • 3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Uniqueness

3-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13ClN2O4S2

Molecular Weight

396.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H13ClN2O4S2/c1-23-13-6-3-9(7-11(13)17)15(20)19-16-18-12-5-4-10(25(2,21)22)8-14(12)24-16/h3-8H,1-2H3,(H,18,19,20)

InChI Key

DNANRVNCQAPOGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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